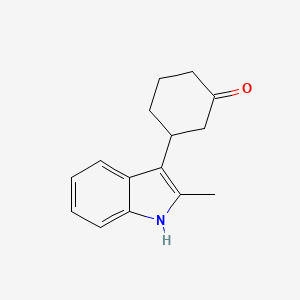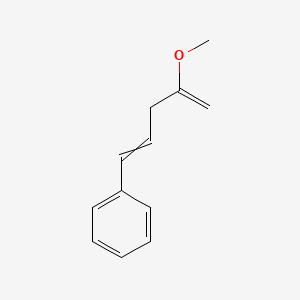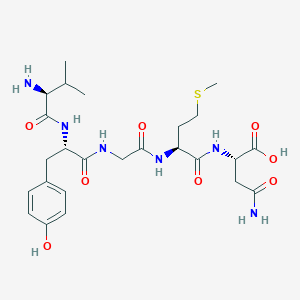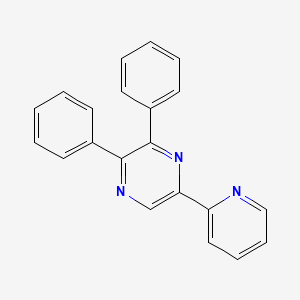
2,3-Diphenyl-5-(pyridin-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-5-(pyridin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two phenyl groups and a pyridin-2-yl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse applications in pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diphenylpyrazine with pyridine-2-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of partially or fully reduced pyrazine derivatives.
Substitution: Formation of halogenated or alkylated pyrazine derivatives.
Scientific Research Applications
2,3-Diphenyl-5-(pyridin-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a kinase inhibitor and its role in drug discovery.
Industry: Utilized in the development of organic materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2,3-Diphenylquinoxaline: Similar in structure but with a quinoxaline core instead of a pyrazine ring.
2,3-Diphenylpyrido[2,3-b]pyrazine: Contains a pyrido[2,3-b]pyrazine core, offering different electronic properties.
2,5-Diphenylpyrazine: Lacks the pyridin-2-yl group, resulting in different reactivity and applications
Uniqueness: 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine is unique due to its combination of phenyl and pyridin-2-yl substituents on the pyrazine ring, which imparts distinct electronic and steric properties. These features make it a versatile scaffold for drug discovery and material science applications .
Properties
CAS No. |
397863-89-7 |
|---|---|
Molecular Formula |
C21H15N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2,3-diphenyl-5-pyridin-2-ylpyrazine |
InChI |
InChI=1S/C21H15N3/c1-3-9-16(10-4-1)20-21(17-11-5-2-6-12-17)24-19(15-23-20)18-13-7-8-14-22-18/h1-15H |
InChI Key |
DPSJCCIRTQEXJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



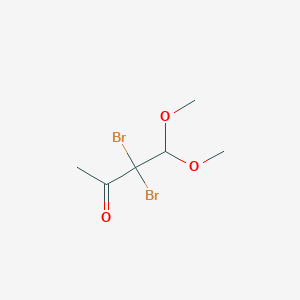
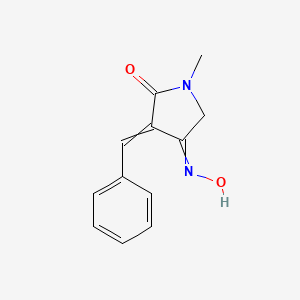

![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
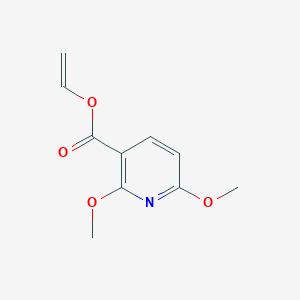
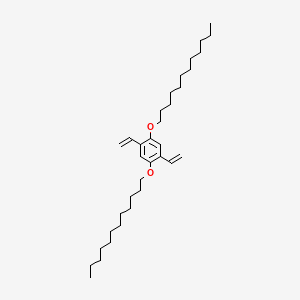

![Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]-](/img/structure/B14244750.png)
